![molecular formula C21H29N5O3 B2844293 N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021090-62-9](/img/structure/B2844293.png)
N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized as a starting material or intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, its structure allows for the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with reported anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds are synthesized through reactions involving visnagenone or khellinone with amino thiouracil or other heterocyclic amines, showcasing the flexibility of N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide in chemical synthesis.
Antimicrobial and Antiviral Activities
Derivatives of this compound have been investigated for their antimicrobial activities. The synthesis of polyamides containing uracil and adenine (Hattori & Kinoshita, 1979) and the development of new 1,2,4-triazole derivatives (Bektaş et al., 2010) illustrate the compound's potential as a precursor for agents with significant biological activities.
Analgesic Activity
The chemical framework of N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide also serves as a foundation for the development of analgesic agents. Research on ibuprofen analogs incorporating piperazine has indicated significant anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999), highlighting the therapeutic potential of modifications to this compound's structure.
Neuropharmacological Studies
Additionally, derivatives of this compound have found applications in neuropharmacological research, exploring the modulation of serotonin receptors, which are vital for understanding various psychiatric and neurological disorders (Craven, Grahame-Smith, & Newberry, 1994). This application indicates the compound's relevance in the development of new treatments for mental health conditions.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-4-14-29-20-15-19(22-16(3)23-20)25-10-12-26(13-11-25)21(27)24-17-6-8-18(9-7-17)28-5-2/h6-9,15H,4-5,10-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDALLKXLRBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
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